molecular formula C16H17N3O5 B5433038 N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5433038
M. Wt: 331.32 g/mol
InChI Key: HLHWFRAOSSKVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide, also known as TBOA, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neuroscience. TBOA is an inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft. The inhibition of these transporters by TBOA leads to an increase in the concentration of glutamate in the synaptic cleft, which can have various effects on neuronal activity.

Mechanism of Action

N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide acts as an inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft. The inhibition of these transporters by this compound leads to an increase in the concentration of glutamate in the synaptic cleft, which can have various effects on neuronal activity. This compound has been shown to affect both excitatory and inhibitory synaptic transmission, as well as synaptic plasticity.
Biochemical and Physiological Effects:
The effects of this compound on neuronal activity are complex and depend on the specific context in which it is used. This compound has been shown to affect both excitatory and inhibitory synaptic transmission, and can lead to changes in synaptic plasticity. In addition, this compound has been shown to have effects on neuronal survival and apoptosis, as well as on the development of neurological disorders such as epilepsy and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide is its specificity for glutamate transporters, which allows for the selective inhibition of these transporters without affecting other neurotransmitter systems. This makes this compound a useful tool for studying the role of glutamate transporters in neuronal activity. However, this compound has some limitations as well. For example, its effects can be variable depending on the specific experimental conditions, and it can be difficult to interpret the results of experiments using this compound due to its complex effects on neuronal activity.

Future Directions

There are many potential future directions for research involving N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of new compounds that can selectively target specific glutamate transporters, which could have important implications for the treatment of neurological disorders. Another area of interest is the study of the effects of this compound on different types of neurons and neuronal circuits, which could provide insights into the mechanisms underlying various neurological disorders. Additionally, the use of this compound in combination with other compounds could lead to the development of new therapeutic strategies for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminopyridine to form the desired product, this compound. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. One of the main areas of research has been the study of the role of glutamate transporters in neuronal activity. This compound has been used to investigate the effects of glutamate transporter inhibition on synaptic transmission and plasticity, as well as on the development of neurological disorders such as epilepsy and stroke.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-21-12-8-11(9-13(22-2)14(12)23-3)16(20)24-19-15(17)10-4-6-18-7-5-10/h4-9H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWFRAOSSKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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